molecular formula C9H17ClN2O4 B1460534 (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 281670-51-7

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B1460534
CAS No.: 281670-51-7
M. Wt: 252.69 g/mol
InChI Key: OAKJSTYDXTXTAI-NLRFIBDTSA-N
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Description

H-Thr-Pro-OH HCl, also known as H-Thr-Pro-OH Hydrochloride, is a synthetic polypeptide . It has a molecular weight of 252.7 and a chemical formula of C₉H₁₆N₂O₄ · HCl . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of H-Thr-Pro-OH HCl involves complex chemical reactions. Retrosynthetic analysis is a common technique used in the planning of organic syntheses . This process involves transforming a target molecule into simpler precursor structures without assumptions regarding starting materials . Each precursor material is examined using the same method until simple or commercially available structures are reached .


Molecular Structure Analysis

The molecular structure of H-Thr-Pro-OH HCl is represented by the formula C₉H₁₆N₂O₄ · HCl . It has a molecular weight of 252.7 . The structure can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.


Chemical Reactions Analysis

The chemical reactions involving H-Thr-Pro-OH HCl are complex and require a deep understanding of organic chemistry. One study showed successful in situ acylation of the incorporated H-Thr (ΨPro) in flow peptide chemistry .


Physical and Chemical Properties Analysis

H-Thr-Pro-OH HCl is a synthetic polypeptide with a molecular weight of 252.7 and a chemical formula of C₉H₁₆N₂O₄ · HCl . It is stored at temperatures below -15°C . More detailed physical and chemical properties can be determined using various analytical techniques such as spectroscopy, chromatography, and thermal analysis.

Scientific Research Applications

Environmental Implications of Hydroxyl Radicals

Hydroxyl radicals (•OH), which share a relation to the research on H-Thr-Pro-OH HCl through hydroxyl chemistry, are powerful oxidizing agents that react unselectively with organic pollutants, playing a critical role in environmental chemistry. Research highlights the omnipresence of •OH radicals in various environments, including their significant role in immunity metabolism within biological systems. The study calls for further research into the chemistry of hydroxyl radicals in environmental compartments, emphasizing their implications in natural waters and the atmosphere S. Gligorovski et al., 2015.

Kinetics of OH+HCl Reactions

The reaction between OH and HCl, leading to H2O and Cl, has been studied to understand its kinetics, including the roles of stereodynamics, roaming, and quantum tunneling. These insights are relevant when considering the interactions of hydroxyl groups in H-Thr-Pro-OH HCl. The findings contribute to our understanding of reaction mechanisms and could impact studies involving H-Thr-Pro-OH HCl N. Coutinho et al., 2018.

Organocatalytic Applications

A study on a proline-threonine (H-Pro-Thr-OH) dipeptide, closely related to H-Thr-Pro-OH HCl, demonstrated its efficiency as an organocatalyst for direct asymmetric aldol reactions. This reveals the potential catalytic applications of such compounds in synthetic organic chemistry, providing β-hydroxy ketones with good yields and enantioselectivities S. Chandrasekhar et al., 2009.

Hydrothermal Carbonization and Material Science

Research on biomass hydrothermal carbonization (HTC) and its products, such as hydrochar, could be tangentially relevant to studies involving H-Thr-Pro-OH HCl, especially in the context of material science and catalysis. This research provides insights into the process mechanisms, kinetics, and applications ranging from biofuel production to energy storage S. Román et al., 2018.

Solvation Structures of Protons and Hydroxide Ions

Investigations into the solvation structures of protons and hydroxide ions in water using X-ray Raman spectroscopy and small-angle x-ray scattering offer insights into the hydration and interaction mechanisms of hydroxyl groups, relevant to the study of compounds like H-Thr-Pro-OH HCl. This research illuminates the differences in hydration structures between H(+) and OH(-) in aqueous solutions, which could impact the understanding of hydroxyl-related chemistry in biological and environmental systems Chen Chen et al., 2013.

Biochemical Analysis

Biochemical Properties

H-Thr-Pro-OH HCl plays a significant role in biochemical reactions, particularly in the context of protein synthesis and degradation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The interaction between H-Thr-Pro-OH HCl and peptidases involves the cleavage of the peptide bond, leading to the release of free amino acids . Additionally, H-Thr-Pro-OH HCl can interact with transport proteins, facilitating its movement across cellular membranes.

Cellular Effects

H-Thr-Pro-OH HCl influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, H-Thr-Pro-OH HCl can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression, affecting the production of proteins involved in cellular functions such as growth, differentiation, and apoptosis. Furthermore, H-Thr-Pro-OH HCl can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The molecular mechanism of H-Thr-Pro-OH HCl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. H-Thr-Pro-OH HCl can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor of certain peptidases, preventing the hydrolysis of peptide bonds . Additionally, H-Thr-Pro-OH HCl can influence gene expression by interacting with transcription factors, leading to changes in the transcription of target genes. These molecular interactions collectively contribute to the compound’s effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Thr-Pro-OH HCl can change over time. The stability and degradation of H-Thr-Pro-OH HCl are critical factors that influence its long-term effects on cellular function. Studies have shown that H-Thr-Pro-OH HCl is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to H-Thr-Pro-OH HCl can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Properties

IUPAC Name

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4.ClH/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15;/h5-7,12H,2-4,10H2,1H3,(H,14,15);1H/t5-,6+,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJSTYDXTXTAI-NLRFIBDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
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(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
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(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
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(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
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(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
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(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

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